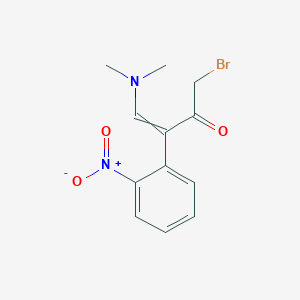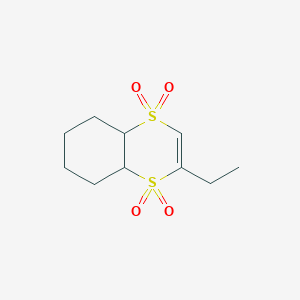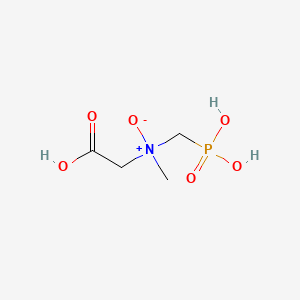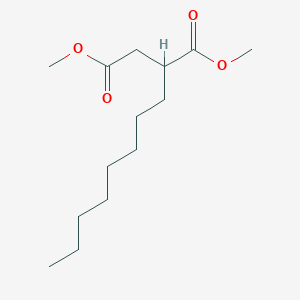![molecular formula C10H18O2 B14640140 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- CAS No. 54105-78-1](/img/structure/B14640140.png)
2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of tetrahydropyran with 3-methyl-2-butenyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow reactors and the use of more efficient catalysts to speed up the reaction and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the 3-methyl-2-butenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halides, amines, acidic or basic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted pyrans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as precursors to active pharmaceutical ingredients or as lead compounds in drug discovery.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure imparts desirable properties to the final products.
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-2-methyl-2H-pyran: A similar compound with a methyl group instead of the 3-methyl-2-butenyl group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another derivative with a propynyloxy group.
Uniqueness: 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
54105-78-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(3-methylbut-2-enoxy)oxane |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-8-12-10-5-3-4-7-11-10/h6,10H,3-5,7-8H2,1-2H3 |
InChI-Schlüssel |
MNVMUVSCAQIZEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC1CCCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)


methanone](/img/structure/B14640087.png)



![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)

![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)


